Butane;tin(4+);trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethanesulfonates of tin has been discussed in several papers . For instance, one paper discusses the trifluoromethanesulfonylation of benzynes, which could potentially be related to the synthesis of Butane;tin(4+);trifluoromethanesulfonate .Molecular Structure Analysis

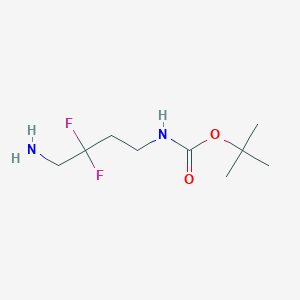

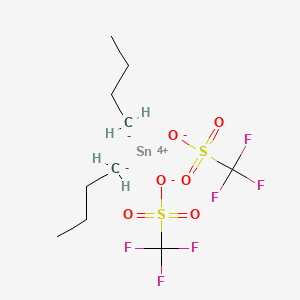

The molecular structure of Butane;tin(4+);trifluoromethanesulfonate is defined by its molecular formula, C10H18F6O6S2Sn.Scientific Research Applications

Synthesis of 2-Substituted 4-Methylenetetrahydropyrans

Tin(II) trifluoromethanesulfonate can be used as a catalyst in the synthesis of 2-substituted 4-methylenetetrahydropyrans. This process involves the reaction of acetals with trimethyl {2-[2-(trimethylsiloxy)ethyl]allyl}silane .

Stereoselective Aldol and Michael Reactions

Tin(II) trifluoromethanesulfonate is a mild Lewis acid that can be used for stereoselective aldol and Michael reactions. These reactions are crucial in the synthesis of complex organic molecules .

[2,3]-Wittig and Ireland-Claisen Rearrangements

This compound can also be used in [2,3]-Wittig and Ireland-Claisen rearrangements. These rearrangements are important for the structural modification of organic compounds .

Horner-Wadsworth-Emmons Reactions

Tin(II) trifluoromethanesulfonate can be used in Horner-Wadsworth-Emmons reactions. This reaction is a useful method for the formation of carbon-carbon double bonds .

Asymmetric [3 + 2] Cycloaddition

This compound can be used in asymmetric [3 + 2] cycloaddition reactions. This reaction is a powerful tool for the construction of five-membered rings with high stereocontrol .

Ring Opening Reactions

Tin(II) trifluoromethanesulfonate can be used in ring opening reactions. These reactions are important for the synthesis of linear molecules from cyclic precursors .

Friedel-Crafts Reactions

Lastly, this compound can be used in Friedel-Crafts reactions. These reactions are a type of electrophilic aromatic substitution reaction that involves the alkylation or acylation of an aromatic ring .

Mechanism of Action

Mode of Action

The mode of action of “Butane;Tin(4+);Trifluoromethanesulfonate” is not well-understood due to its complex nature. It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes. For instance, the trifluoromethanesulfonate moiety is a strong electrophile and is useful for introducing the triflyl group .

Biochemical Pathways

The compound “Butane;Tin(4+);Trifluoromethanesulfonate” may affect multiple biochemical pathways due to its complex structure. For instance, trifluoromethanesulfonic acid, a component of the compound, is mainly used in research as a catalyst for esterification . Another component, dibutylboron trifluoromethanesulfonate, is used in asymmetric synthesis, for example in the formation of boron enolates in the aldol reaction .

Action Environment

The action, efficacy, and stability of “Butane;Tin(4+);Trifluoromethanesulfonate” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or ions in the environment. For instance, trifluoromethanesulfonic anhydride, a related compound, is known to be a strong electrophile and readily hydrolyzes to the strong acid triflic acid .

Safety and Hazards

While specific safety data for Butane;tin(4+);trifluoromethanesulfonate is not available, safety data for similar compounds, such as Tin(II) trifluoromethanesulfonate, indicate that these compounds may cause severe skin burns and eye damage . They may also form combustible dust concentrations in air .

properties

IUPAC Name |

butane;tin(4+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q2*-1;;;+4/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJBPMDCPPYFBB-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F6O6S2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2429237.png)

![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)

![Methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2429245.png)